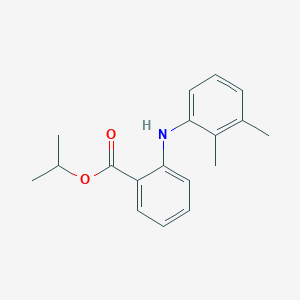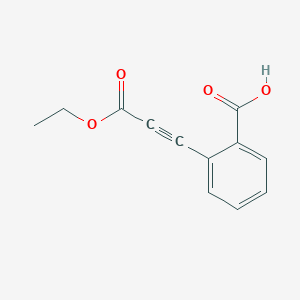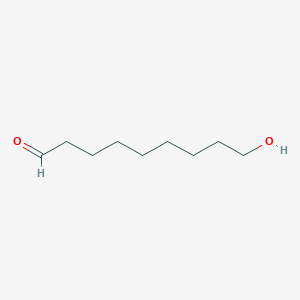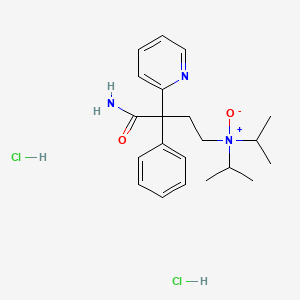
Disopyramide N-Oxide Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Disopyramide N-Oxide Dihydrochloride involves the oxidation of Disopyramide. One common method for synthesizing N-oxides is the use of hydrogen peroxide (H2O2) or peracids as oxidizing agents . The reaction typically occurs under mild conditions, often at room temperature, to avoid decomposition of the product . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Disopyramide N-Oxide Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound itself is an oxidation product of Disopyramide.
Reduction: It can be reduced back to Disopyramide under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents for these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disopyramide N-Oxide Dihydrochloride is used in various scientific research applications, including:
Pharmaceutical Testing: As an impurity reference material, it helps ensure the quality and safety of cardiac drugs.
Analytical Chemistry: It is used in method validation and stability testing of pharmaceutical products.
Biological Studies: The compound’s effects on cardiac function can be studied to understand its pharmacological properties and potential side effects.
Wirkmechanismus
Disopyramide N-Oxide Dihydrochloride exerts its effects by targeting sodium channels in cardiac cells. It inhibits the increase in sodium permeability during the cardiac action potential, thereby decreasing the inward sodium current . This results in an increased threshold for excitation and a decreased upstroke velocity, which helps in managing arrhythmias . The compound also has anticholinergic effects, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Disopyramide N-Oxide Dihydrochloride is similar to other antiarrhythmic agents such as:
Quinidine: Both compounds are Class 1a antiarrhythmic agents that target sodium channels.
Procainamide: Another Class 1a agent with similar mechanisms of action.
Amiodarone: A Class 3 antiarrhythmic agent with broader effects on cardiac ion channels.
Propranolol: A beta-blocker with antiarrhythmic properties, though it targets different pathways. This compound is unique in its specific use as an impurity reference material and its distinct chemical structure.
Eigenschaften
Molekularformel |
C21H31Cl2N3O2 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
4-amino-4-oxo-3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylbutan-1-amine oxide;dihydrochloride |
InChI |
InChI=1S/C21H29N3O2.2ClH/c1-16(2)24(26,17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;;/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);2*1H |
InChI-Schlüssel |
RRKBUGGOHDYSHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[N+](CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)(C(C)C)[O-].Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)

![Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13426721.png)
![1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B13426722.png)

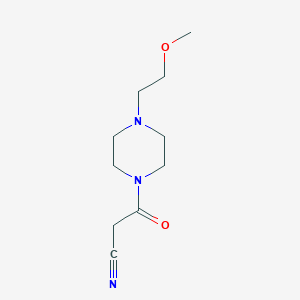

![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene](/img/structure/B13426738.png)

![(Z)-N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide](/img/structure/B13426752.png)
